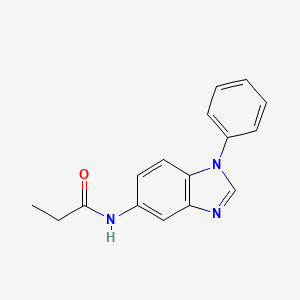
N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as DPI, is a chemical compound that has been widely studied for its potential therapeutic applications. DPI is a potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in many cellular processes, including signal transduction, cell proliferation, and apoptosis. In
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is based on its ability to selectively inhibit the activity of PKC, which is a family of serine/threonine kinases that play a critical role in many cellular processes. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters, and is involved in the regulation of cell proliferation, differentiation, and survival. By inhibiting PKC, N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide blocks the downstream signaling pathways that are activated by PKC, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide are complex and depend on the specific context in which it is used. In general, N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to inhibit cell proliferation and induce apoptosis in various cell types, including cancer cells, vascular smooth muscle cells, and neurons. N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has also been shown to reduce inflammation and oxidative stress in animal models of cardiovascular disease and neurodegenerative disorders.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has several advantages for lab experiments, including its high potency and selectivity for PKC inhibition, its well-established synthesis method, and its ability to penetrate cell membranes and reach intracellular targets. However, N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, including the development of new synthetic methods for N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide and its analogs, the identification of new PKC isoforms and their specific roles in cellular processes, and the investigation of the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in combination with other drugs or therapies. Additionally, the use of N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide as a tool compound for studying PKC-mediated signaling pathways could lead to the identification of new drug targets and the development of new therapies for various diseases.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves a multi-step process that begins with the preparation of 2,4-dimethoxybenzaldehyde and 1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylic acid. These two compounds are then reacted with each other in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate, 3-(2,4-dimethoxyphenyl)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. This intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product, N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, cardiovascular disease, and neurodegenerative disorders. In cancer research, N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to inhibit the growth and metastasis of cancer cells by blocking the activation of PKC, which is known to promote cell proliferation and survival. In cardiovascular research, N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to protect against ischemic injury and reduce the risk of heart failure by inhibiting PKC-mediated signaling pathways. In neurodegenerative disorder research, N-(2,4-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-25-12-7-8-15(16(11-12)26-2)20-17(22)9-10-21-18(23)13-5-3-4-6-14(13)19(21)24/h3-8,11H,9-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQNKSWJODIHLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643227 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,4-Dimethoxy-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5753236.png)
![1'-allyl-6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5753240.png)
![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5753248.png)
![5-methyl-4-[(4-methylphenoxy)methyl]-N-phenyl-2-furamide](/img/structure/B5753253.png)
![N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide](/img/structure/B5753259.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B5753281.png)
![4-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5753282.png)
![N-{4-[N-(2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide](/img/structure/B5753283.png)
![1-ethyl-4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B5753287.png)
![4-[(3,4-dichlorophenyl)carbonothioyl]morpholine](/img/structure/B5753301.png)
![N-(2,5-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5753303.png)
![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5753315.png)
![2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5753330.png)